N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
CAS No.: 862807-78-1
Cat. No.: VC7330608
Molecular Formula: C18H19N3O3S2
Molecular Weight: 389.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862807-78-1 |
|---|---|
| Molecular Formula | C18H19N3O3S2 |
| Molecular Weight | 389.49 |
| IUPAC Name | N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide |
| Standard InChI | InChI=1S/C18H19N3O3S2/c1-11-9-12(2)16-15(10-11)19-18(25-16)20-17(22)13-5-7-14(8-6-13)26(23,24)21(3)4/h5-10H,1-4H3,(H,19,20,22) |
| Standard InChI Key | YKJIULCCQUCNFM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |
Introduction
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a complex organic compound that belongs to the benzamide class, incorporating a benzothiazole moiety and a dimethylsulfamoyl group. This compound is not directly listed in the provided search results, but its structure and properties can be inferred from related compounds and general chemical principles.
Synthesis and Preparation
The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide likely involves a multi-step process, including the formation of the benzothiazole ring and the introduction of the dimethylsulfamoyl group. Common methods for synthesizing similar compounds involve condensation reactions and nucleophilic substitutions.
Biological Activity and Applications
While specific biological activity data for this compound are not available in the search results, compounds with similar structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, or antiviral properties. The benzothiazole moiety is known for its potential in medicinal chemistry, particularly in the development of drugs targeting various diseases.
Safety and Environmental Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume